3-Biphenylmagnesium bromide 3-Biphenylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 103068-18-4
VCID: VC20835184
InChI: InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1
SMILES: C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Molecular Formula: C12H9BrMg
Molecular Weight: 257.41 g/mol

3-Biphenylmagnesium bromide

CAS No.: 103068-18-4

Cat. No.: VC20835184

Molecular Formula: C12H9BrMg

Molecular Weight: 257.41 g/mol

* For research use only. Not for human or veterinary use.

3-Biphenylmagnesium bromide - 103068-18-4

Specification

CAS No. 103068-18-4
Molecular Formula C12H9BrMg
Molecular Weight 257.41 g/mol
IUPAC Name magnesium;phenylbenzene;bromide
Standard InChI InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1
Standard InChI Key SRNAAWKKVXHYTI-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Canonical SMILES C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Introduction

Chemical Properties and Structure

3-Biphenylmagnesium bromide consists of a biphenyl group attached to magnesium bromide at the 3-position of one of the phenyl rings. This organometallic compound has a molecular formula of C₁₂H₉BrMg and a molecular weight of 257.41 g/mol . The structure features a carbon-magnesium bond that gives this compound its characteristic reactivity as a Grignard reagent.

Physical and Chemical Characteristics

The compound exists primarily as a solution, typically prepared at 0.5 M concentration in tetrahydrofuran (THF) . Pure 3-biphenylmagnesium bromide is highly reactive toward moisture and oxygen, making isolation of the solid form impractical for most applications.

Structural Identifiers

Table 1: Identification Information for 3-Biphenylmagnesium Bromide

ParameterValue
PubChem CID12794772
InChIInChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1
InChIKeySRNAAWKKVXHYTI-UHFFFAOYSA-M
SMILESC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
CAS Registry Number103068-18-4

The compound has several synonyms including "[1,1'-biphenyl]-3-ylbromomagnesium" and "magnesium;phenylbenzene;bromide" . These identifiers are crucial for database searches and regulatory documentation in research and industrial applications.

Synthesis and Preparation

Standard Synthesis Route

The preparation of 3-biphenylmagnesium bromide typically involves the reaction of 3-bromobiphenyl with magnesium metal under anhydrous conditions in an ethereal solvent, most commonly tetrahydrofuran (THF) . The synthesis must be conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition of the highly reactive Grignard reagent.

The general reaction can be represented as:

3-Bromobiphenyl + Mg → 3-Biphenylmagnesium bromide

Synthetic Considerations

Several factors influence the successful preparation of 3-biphenylmagnesium bromide:

  • The magnesium surface must be properly activated, often achieved using iodine or 1,2-dibromoethane

  • Strict anhydrous conditions are essential, as water rapidly decomposes Grignard reagents

  • Temperature control is critical, typically maintained between 0°C and room temperature

  • Reaction time varies but typically requires 1-3 hours for complete formation

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

3-Biphenylmagnesium bromide serves as a nucleophilic carbon source in various transformations. Its primary applications include:

  • Addition to carbonyl compounds (aldehydes and ketones) to form alcohols

  • Reaction with carbon dioxide to form carboxylic acids

  • Coupling reactions to form complex biphenyl derivatives

  • Transmetalation reactions to form other organometallic species

Pharmaceutical Synthesis Applications

In pharmaceutical research, 3-biphenylmagnesium bromide has demonstrated utility in the synthesis of bioactive compounds. One notable application appears in the synthesis of 3-hydroxy-2,3-dihydropyridones, which have been investigated as potential antiandrogens for prostate cancer treatment .

The research described in search result utilized 3-biphenylmagnesium bromide (0.5 M solution in THF) as a reagent in the synthesis of compound 1g, which was evaluated alongside other compounds for anti-androgen activity in human prostate cancer cell lines . This exemplifies how the reagent contributes to medicinal chemistry and drug discovery efforts.

Structure-Activity Relationship Studies

Table 2: Compounds Synthesized Using 3-Biphenylmagnesium Bromide in Antiandrogen Research

Compound IDKey Structural FeatureRelative Activity (PSA level)Notes
(±)-2gPhenyl carbamate with biphenyl at position 20.63Less active than optimized compounds
(±)-4bBiphenyl substitution at 2-positionModerateMaintained inhibitory activity

The compounds synthesized using 3-biphenylmagnesium bromide showed varying levels of activity in inhibiting androgen receptor-mediated processes . Molecular modeling studies revealed that factors such as spatial constraints and the formation of hydrophobic interactions significantly influenced the compounds' biological activity.

Current Research Applications

The utility of 3-biphenylmagnesium bromide extends beyond traditional synthetic applications. Recent research has focused on its use in creating structurally diverse compounds for biological screening.

Medicinal Chemistry Applications

In the development of antiandrogen compounds, researchers utilized 3-biphenylmagnesium bromide to introduce the biphenyl moiety at specific positions in the molecular scaffold . Structure-activity relationship studies revealed that these biphenyl-containing compounds exhibited different levels of activity depending on other structural features present in the molecules.

Molecular modeling studies suggested that biphenyl-containing compounds exhibited specific binding interactions with the androgen receptor ligand binding domain, though these were sometimes less favorable than other substitution patterns . The research indicated that compounds synthesized using 3-biphenylmagnesium bromide formed extensive hydrophobic interactions within the binding site, but in some cases, the biphenyl group resulted in steric clashes with protein residues (such as H11), explaining the observed differences in activity .

Comparison with Related Compounds

3-Biphenylmagnesium bromide belongs to a larger family of aryl Grignard reagents. When comparing its reactivity and applications with similar compounds, several patterns emerge:

Table 3: Comparison of 3-Biphenylmagnesium Bromide with Related Grignard Reagents

Grignard ReagentStructural ComplexityRelative ReactivityKey Applications
3-Biphenylmagnesium bromideModerateStandardMedicinal chemistry, biaryl synthesis
Phenylmagnesium bromideSimpleHigherGeneral carbon addition, industrial processes
3-Fluoro-4-biphenylmagnesium bromideHighSimilarSpecialized pharmaceutical intermediates

The reactivity profile of 3-biphenylmagnesium bromide makes it particularly useful for introducing the biphenyl scaffold into complex molecules where other methods might be less efficient .

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